3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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Overview
Description
Thiadiazole derivatives are of significant interest due to their diverse pharmacological activities and applications in medicinal chemistry. The compound is part of this class, specifically involving a thiadiazole ring, which is known for its utility in drug design and synthesis of bioactive molecules.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves click chemistry or other cycloaddition reactions, highlighting a versatile approach to generating a variety of substituted thiadiazole compounds with potential bioactivity (Tahghighi et al., 2012).
Molecular Structure Analysis
Structural analysis of thiadiazole derivatives reveals that they can form complex hydrogen-bonded structures, influencing their physical and chemical properties. For instance, the formation of hydrogen-bonded sheets or chains can impact the compound's stability and reactivity (Portilla et al., 2007).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including ring-opening, cycloaddition, and oxidative dimerization, which can be influenced by the presence of substituents on the thiadiazole ring. These reactions are crucial for the synthesis of complex thiadiazole-based compounds with enhanced biological activity (Androsov, 2008).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility and distribution coefficients, are influenced by their molecular structure. Experimental data on these properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate (Ol’khovich et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of thiadiazole derivatives, are affected by the presence of nitro groups and the overall electronic structure of the molecule. These properties are critical for the compound's activity and its interactions with biological targets (Aggarwal & Hooda, 2021).
properties
IUPAC Name |
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-6-5-8(3-4-9(6)15(17)18)10(16)12-11-14-13-7(2)19-11/h3-5H,1-2H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEIPTKGMNYAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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